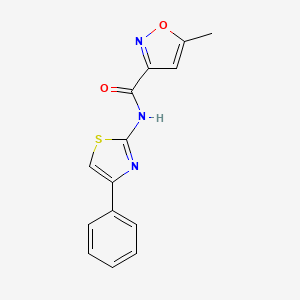

5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide

Descripción

Propiedades

IUPAC Name |

5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-9-7-11(17-19-9)13(18)16-14-15-12(8-20-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXLSJMWOANBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide typically involves the formation of the isoxazole and thiazole rings followed by their coupling. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Análisis De Reacciones Químicas

Types of Reactions

5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines .

Aplicaciones Científicas De Investigación

5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has potential antimicrobial, antifungal, and anticancer activities.

Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Industry: It can be used in the development of new materials with specific properties, such as sensors and catalysts .

Mecanismo De Acción

The mechanism of action of 5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cell proliferation .

Comparación Con Compuestos Similares

Core Modifications

- Isoxazole Substitutions: Target Compound: 5-Methyl group at position 3 of the isoxazole. Compound 63 (): 5-(4-Fluoro-3-hydroxyphenyl) substitution on the isoxazole, linked to a 5-chloro-2-methylphenyl group via carboxamide. Compound: 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide. Replaces the thiazole with a thiophene, reducing electronegativity and altering electronic properties .

Aromatic Ring Modifications

- Thiazole vs. Thiophene :

- Phenyl Group Functionalization :

Physical and Chemical Properties

- Melting Points : Compound 63’s higher melting point (214–216°C) is attributed to intermolecular hydrogen bonding from the hydroxyl group, absent in the target compound .

- Solubility : Sulfonamide derivatives () likely exhibit superior aqueous solubility compared to the target’s phenylthiazole group, which is more lipophilic .

Actividad Biológica

5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, anticancer properties, and potential mechanisms of action.

Chemical Structure and Properties

The compound features an isoxazole ring fused with a thiazole moiety, which is known to enhance biological activity. The presence of the methyl group at the 5-position and the phenylthiazole moiety contribute to its unique properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide possess substantial antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| 5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide | TBD | TBD | TBD |

| Control (Oxytetracycline) | 7.8 | 15.6 | Standard |

Note: TBD indicates that specific values for the compound need to be determined through further experimentation.

Antifungal Properties

The compound has also shown potential antifungal activity. Similar thiazole derivatives have been reported to inhibit various fungal strains, indicating that 5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide could be effective against fungal infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing isoxazole and thiazole rings. The mechanism of action often involves the inhibition of cancer cell proliferation and induction of apoptosis.

Case Study: Anticancer Effects

In a study evaluating various thiazole derivatives, it was found that certain compounds exhibited IC50 values significantly lower than those of established chemotherapeutic agents like doxorubicin. This suggests that 5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide may also possess strong anticancer properties.

The exact molecular mechanisms through which 5-methyl-N-(4-phenylthiazol-2-yl)isoxazole-3-carboxamide exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Gene Expression Modulation : It could alter the expression of genes associated with cell survival and proliferation.

- Interaction with Biomolecules : Binding interactions with proteins or nucleic acids may lead to cellular dysfunction in pathogens or cancer cells.

Q & A

Q. What methods validate target engagement in vivo?

- Methodological Answer : Use radiolabeled analogs (e.g., -tagged) for biodistribution studies in animal models. Pharmacodynamic markers (e.g., ATP depletion in tumor xenografts) correlate with target modulation. Zebrafish models allow real-time imaging of mitochondrial dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.